Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Properties
CAS No. |
421580-82-7 |
|---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)23-15(18-13)17-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) |
InChI Key |
OBZGNRJGYLWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclization
The thiazole ring system is constructed using the Hantzsch thiazole synthesis , a classical method for assembling 1,3-thiazoles. Ethyl 2-chloroacetoacetate serves as the α-haloketone precursor, reacting with thiourea under reflux conditions to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate .
Reaction Conditions :
-
Solvent : Ethanol or isopropyl alcohol
-
Temperature : Reflux (78–85°C)
-
Time : 4–6 hours
The regioselectivity of this reaction ensures the methyl group occupies position 4, while the ester group resides at position 5. Structural confirmation is achieved via NMR and LC-MS, with characteristic signals for the thiazole ring (δ 6.8–7.2 ppm) and ester carbonyl ( stretch at 1720 cm) .
Amidation with (4-Chlorophenoxy)acetyl Chloride
The 2-amino group of the thiazole intermediate undergoes acylation with (4-chlorophenoxy)acetyl chloride to install the target substituent. This step employs Schotten-Baumann conditions to mitigate side reactions.
Procedure :
-
Dissolve ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1 equiv) in anhydrous dichloromethane.
-
Add triethylamine (2.5 equiv) as a base.
-
Slowly introduce (4-chlorophenoxy)acetyl chloride (1.2 equiv) at 0°C.
-
Warm to room temperature and stir for 12 hours.
Workup :
-
Quench with ice water, extract with ethyl acetate, and dry over sodium sulfate.
-
Concentrate under reduced pressure and purify via recrystallization (acetone/hexane).
Yield : 75–80%
Purity : >98% (HPLC)
Critical analytical data includes the amide N–H stretch (3280 cm) and aromatic C–Cl vibration (1090 cm) in IR, alongside NMR signals for the (4-chlorophenoxy)acetyl group (δ 165.2 ppm for the carbonyl, δ 122–130 ppm for aromatic carbons) .
Alternative Route: One-Pot Cyclization-Acylation
To streamline synthesis, a one-pot approach combines thiazole formation and amidation. Thiourea is generated in situ from (4-chlorophenoxy)acetamide and carbon disulfide, followed by cyclization with ethyl 2-chloroacetoacetate.
Advantages :
Challenges :
-
Strict stoichiometric control to prevent over-acylation.
-
Requires excess triethylamine to trap HCl byproducts.
Purification and Salt Formation
The final compound is purified as its hydrochloride salt to enhance crystallinity and stability .
Procedure :
-
Dissolve crude product in acetone.
-
Add concentrated HCl dropwise at 0–5°C.
-
Filter the precipitate and wash with cold acetone.
Key Properties :
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Hantzsch + Acylation | 2 | 75% | >98% | High regioselectivity |
| One-Pot Cyclization | 1 | 82% | 95% | Process efficiency |
| Salt Recrystallization | 3 | 90% | >99% | Enhanced stability |
Scalability and Industrial Considerations
Large-scale production ( >1 kg) necessitates:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
The compound ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 330201-61-1) is a positional isomer of the target compound, with the methyl and carboxylate groups swapped (methyl at position 4, carboxylate at position 5) . Despite sharing the same molecular formula (C₁₅H₁₅ClN₂O₄S), this isomer exhibits distinct properties:
- Dipole Moments : The carboxylate group at position 5 may enhance solubility in polar solvents compared to the target compound’s carboxylate at position 4.
- Crystallinity: Crystallographic data for similar thiazoles (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) show that substituent positions influence packing efficiency and melting points .
Table 1: Comparison of Positional Isomers
Thiazole Derivatives with Varied Substituents
(a) Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
- Substituents: A 4-nitrophenyl group at position 2 and a 4-chlorophenoxy methyl group at position 4 .
- Synthesis: Prepared via literature methods (Cho et al., 2010), yielding colorless crystals from ethanol .
(b) Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
- Substituents: Benzylamino group at position 2 instead of the 4-chlorophenoxy acetyl group .
- Impact : The benzyl group introduces steric bulk, which may reduce solubility but improve lipid membrane permeability.
Table 2: Substituent-Driven Property Comparison
Biological Activity
Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and regenerative medicine. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 320.79 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results:
- In vitro Studies :
- MCF7 (Breast Cancer) : IC = 12.50 µM
- A549 (Lung Cancer) : IC = 26 µM
- HepG2 (Liver Cancer) : IC = 14.31 µM
These findings suggest that the compound exhibits significant cytotoxic effects on multiple cancer cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, it has been reported to enhance the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells. This property could have implications for regenerative medicine and stem cell therapy .
Data Table: Biological Activity Summary
| Cell Line | IC (µM) | Activity Type |
|---|---|---|
| MCF7 | 12.50 | Anticancer |
| A549 | 26.00 | Anticancer |
| HepG2 | 14.31 | Anticancer |
| ESCs | N/A | Pluripotency Induction |
Case Study 1: Induction of Pluripotency
In a high-throughput screening campaign aimed at identifying small molecules that can induce pluripotency in somatic cells, this compound was identified as a lead compound. It demonstrated the ability to enforce Oct3/4 expression in embryonic stem cells (ESCs), suggesting its potential utility in regenerative medicine applications .
Case Study 2: Inhibition of Tumor Growth
A study conducted on various tumor models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism involved apoptosis induction in cancer cells and inhibition of tumor angiogenesis .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate?
Answer:
A common approach involves coupling a thiazole precursor with a substituted phenoxyacetyl chloride. For example:
- React 2-amino-5-methyl-1,3-thiazole-4-carboxylate with (4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane or ethanol under reflux .
- Purification typically involves recrystallization from ethanol-DMF mixtures to isolate the product .
Key Considerations:
- Temperature control (20–25°C) minimizes side reactions .
- Use of chloroacetyl chloride derivatives requires stoichiometric optimization to avoid over-acylation .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the ethyl ester (δ ~1.3 ppm for CH3, ~4.3 ppm for CH2), thiazole protons (δ 6.5–7.5 ppm), and the 4-chlorophenoxy group (δ 7.2–7.4 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the molecular geometry, including bond angles and dihedral angles of the thiazole and phenoxy moieties .
- Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 399.07 for C16H16ClN2O4S) .
Advanced: How can structural contradictions in crystallographic data be resolved during refinement?
Answer:
- Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- Validation Steps:
- Case Study: In a related thiazole derivative, refining H-atom positions as riding models with fixed isotropic displacement parameters improved R-factor convergence from 0.08 to 0.05 .
Advanced: How does the substitution of chlorine vs. fluorine in the phenoxy group affect biological activity?
Answer:
Comparative studies of structurally similar compounds reveal:
| Substituent | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 4-Cl | Enhanced antiproliferative activity (IC50 ~5 µM) | Increased lipophilicity improves membrane permeability . |
| 4-F | Higher solubility but reduced potency (IC50 ~15 µM) | Electron-withdrawing effects weaken target binding . |
Methodological Insight:
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2, where the 4-Cl group forms halogen bonds with active-site residues .
Advanced: How should researchers address discrepancies in biological assay data for this compound?
Answer:
- Data Triangulation:
- Experimental Controls:
Advanced: What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction:
- MD Simulations:
Basic: What are the critical parameters for optimizing recrystallization of this compound?
Answer:
- Solvent Selection: Ethanol-DMF (3:1 v/v) achieves >90% recovery with minimal impurities .
- Temperature Gradient: Slow cooling from 60°C to 4°C yields larger, higher-purity crystals .
- Additives: Trace acetic acid (0.1% v/v) suppresses aggregation during nucleation .
Advanced: How does the methyl group at position 5 of the thiazole ring influence stability?
Answer:
- Steric Effects: The methyl group reduces rotational freedom, stabilizing the thiazole ring conformation (confirmed by DFT calculations showing ΔG = −2.3 kcal/mol for the planar form) .
- Oxidative Stability: Accelerated stability testing (40°C/75% RH) shows no degradation over 30 days, attributed to the methyl group’s electron-donating effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
